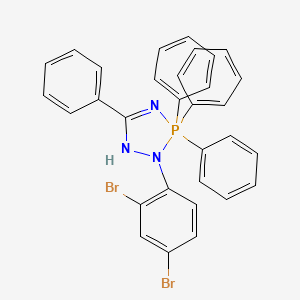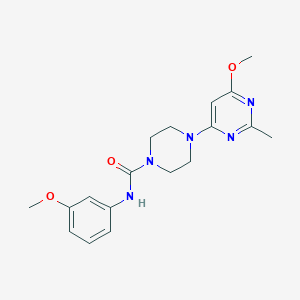![molecular formula C25H33N3O4S B2823516 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 392240-82-3](/img/structure/B2823516.png)
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an adamantyl derivative with a suitable heterocyclic compound . For example, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis
The molecule contains several functional groups that might be of interest for researchers. These include: A 1,3,4-thiadiazole ring, which is a heterocyclic aromatic group found in some bioactive molecules. An adamantyl group, a tricyclic cage structure often used in medicinal chemistry due to its favorable properties. A methoxy group (OCH3), which can affect the solubility and biological activity of a molecule. A benzamide group, a common functional group in many drugs.Chemical Reactions Analysis
The adamantyl radical is generated using a chlorine radical which is initially produced via homolysis of peroxide and then propagated according to the mechanism shown . Following methanolysis, a mixture of methyl 1- and 2-adamantanecarboxylates was obtained .Aplicaciones Científicas De Investigación
1. Insights from Crystallographic and QTAIM Analysis
A study on adamantane-1,3,4-thiadiazole hybrid derivatives, closely related to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide, explored their synthesis and crystal structures. Quantum theory of atoms-in-molecules (QTAIM) approach was applied to characterize intra- and intermolecular interactions. The study provided insights into the nature of noncovalent interactions in these compounds (El-Emam et al., 2020).
2. Application in Olefin Metathesis
Research on N-heterocyclic carbene ligands, which include adamantyl-substituted derivatives, showed their application in Grubbs-type metathesis catalysts. These ligands, including the adamantyl moiety, demonstrated their utility in catalysis, although steric hindrance by the adamantyl group affected their efficiency (Dinger et al., 2003).
3. Antimicrobial and Antiviral Activity
Several studies have been conducted on derivatives of 1,3,4-thiadiazole with the adamantyl moiety, focusing on their antimicrobial and antiviral properties. Although some compounds didn't show notable antiviral effects, others displayed significant antimicrobial activities, highlighting their potential as therapeutic agents (Kritsanida et al., 2002).
4. Anti-Tuberculosis Agents
Research on adamantyl-imidazolo-thiadiazoles, with a structure similar to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide, demonstrated their potential as anti-tuberculosis agents. The study included green synthesis protocols and showed that these compounds could effectively inhibit M. tuberculosis (Anusha et al., 2015).
5. Antiproliferative Activity in Cancer Research
Several adamantyl-thiadiazole derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These studies suggest the potential of such compounds, including N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide, in cancer research and treatment (Khan et al., 2010).
6. Anti-Inflammatory Applications
Investigations into 1-adamanyl-1,3,4-thiadiazole derivatives have revealed their potential anti-inflammatory properties. This research contributes to the understanding of the therapeutic applications of these compounds in treating inflammation (Kadi et al., 2010).
7. In Vitro Antioxidant Activity
Studies on thiazolidinone derivatives of 1,3,4-thiadiazole, including adamantyl-substituted compounds, have shown significant in vitro antioxidant activities. These findings indicate the potential application of such compounds in addressing oxidative stress-related disorders (Djukic et al., 2018).
8. Development of Quality Control Methods
Quality control methods for anticonvulsant derivatives of 1,3,4-thiadiazole, similar to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide, have been developed. This research is crucial for the standardization and clinical application of these compounds (Sych et al., 2018).
Propiedades
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-4-30-19-10-18(11-20(31-5-2)21(19)32-6-3)22(29)26-24-28-27-23(33-24)25-12-15-7-16(13-25)9-17(8-15)14-25/h10-11,15-17H,4-9,12-14H2,1-3H3,(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFREMLYROGKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline](/img/structure/B2823433.png)
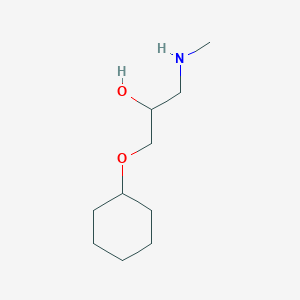
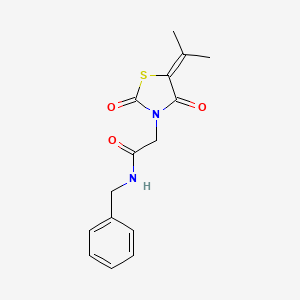
![2-(cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2823441.png)
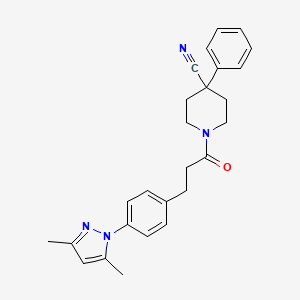
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2823445.png)
![2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2823446.png)
![Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2823448.png)
![2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2823449.png)

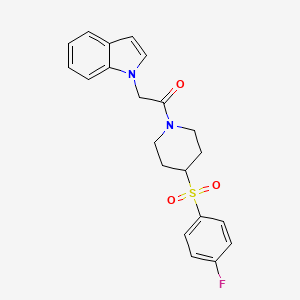
![N-(1H-1,3-benzodiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2823454.png)
